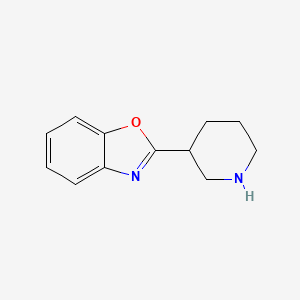

2-Piperidin-3-yl-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

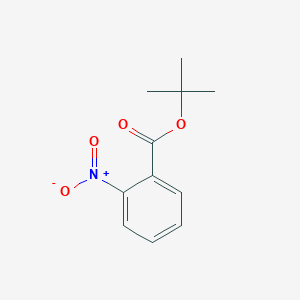

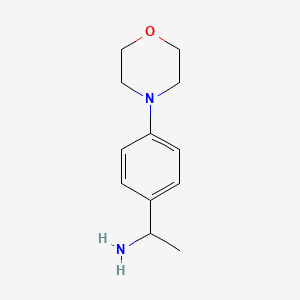

2-Piperidin-3-yl-1,3-benzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, with a piperidine substituent attached. This structural motif is found in various compounds with diverse biological activities, including antihypertensive, antibacterial, and potential pharmacological properties .

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves multi-step reactions. For instance, spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which share a similar core structure to 2-Piperidin-3-yl-1,3-benzoxazole, are synthesized through a condensation reaction followed by deprotection and further condensation with epoxides or alkyl halides . Another approach for synthesizing benzoxazole derivatives is a one-pot, three-component reaction under aqueous conditions without the need for a catalyst, ligand, or base . These methods highlight the versatility and efficiency of synthetic routes available for constructing the benzoxazole scaffold with piperidine or piperazine substituents.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with multiple stable conformers. For example, the molecular structure, vibrational frequencies, and infrared intensities of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using both Hartree–Fock and density functional theory calculations, revealing five different stable conformers . The most stable conformer's geometrical parameters were found to be consistent with experimental X-ray data, indicating the reliability of theoretical methods in predicting the molecular structure of such compounds.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including ring enlargement and formation of benzoxazine derivatives when reacted with sodium methylate or piperidine . Additionally, typical aldehyde reactions can be performed with certain benzoxazole aldehyde hydrates, demonstrating the reactivity and functional group transformations possible within this class of compounds.

Physical and Chemical Properties Analysis

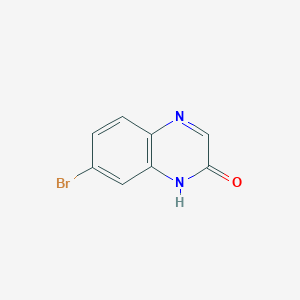

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can significantly affect their antibacterial activities, as seen in 2-piperidin-4-yl-benzimidazoles, which exhibit low micromolar minimal inhibitory concentrations against various clinically important bacteria . The crystalline structure of some benzoxazole derivatives, such as 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate, reveals specific conformations and hydrogen bonding patterns that could influence their solubility and stability .

科学的研究の応用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Antipsychotic Drugs

- Piperazine derivatives, which are similar to piperidine derivatives, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

- 3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

-

Cancer Treatment

-

Antibacterial and Antifungal Activity

- Certain piperidine derivatives have shown antibacterial and antifungal activity . In the active site region of oxidoreductase 1XDQ protein, Glu 48, Tyr47, Phe46, Gly205 can play an important role in showing antibacterial activity . In the same active region in 3QLS protein, Ile19, Ile112, Glu32, Ile9, Arg79, Ser78, play an important role, which enhances antifungal activity .

-

Cancer Treatment

-

Early Discovery Research

Safety And Hazards

将来の方向性

Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential pharmaceutical applications of “2-Piperidin-3-yl-1,3-benzoxazole” and its derivatives.

特性

IUPAC Name |

2-piperidin-3-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJITFGKRQIUJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-3-yl-1,3-benzoxazole | |

CAS RN |

754126-86-8 |

Source

|

| Record name | 2-(piperidin-3-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)

![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)